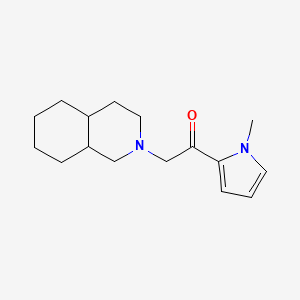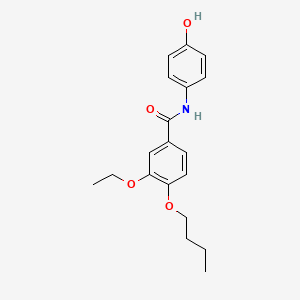![molecular formula C13H15ClFNO4 B7540884 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid (CFM-4) is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a member of the butyric acid family and is closely related to the well-known drug, valproic acid. CFM-4 is a promising compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various diseases and conditions.
作用機序
The exact mechanism of action of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid is not fully understood, but it is thought to work through various pathways in the body. It has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and can contribute to the development of cancer and other diseases. 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid also activates the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has a variety of biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in various models of inflammation, and protect against oxidative stress in models of neurodegenerative diseases. 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has also been shown to increase the expression of genes involved in lipid metabolism and reduce the expression of genes involved in inflammation.
実験室実験の利点と制限
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers studying various diseases and conditions. However, the limitations of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid include its potential toxicity and lack of specificity for certain pathways in the body.
将来の方向性
There are several future directions for research on 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid. One potential area of research is the development of more specific analogs of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid that target specific pathways in the body. Another area of research is the investigation of the potential therapeutic applications of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid in various diseases and conditions, including cancer, inflammation, and neurodegenerative diseases. Additionally, the potential toxicity of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid should be further investigated to determine its safety for use in humans.
合成法
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid can be synthesized through a multi-step process starting with the reaction of 2-chloro-4-fluorophenol with acetic anhydride to form 2-(2-chloro-4-fluorophenoxy)acetic acid. This intermediate is then reacted with methylamine and butyric anhydride to produce 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid. The final product is then purified and characterized using various analytical techniques.
科学的研究の応用
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have antiproliferative effects on cancer cells, anti-inflammatory effects in various models of inflammation, and neuroprotective effects in models of neurodegenerative diseases. 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has also been shown to have potential in treating epilepsy and other neurological disorders.
特性
IUPAC Name |
4-[[2-(2-chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4/c1-16(6-2-3-13(18)19)12(17)8-20-11-5-4-9(15)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURXRPPQHFSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)COC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)


![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)